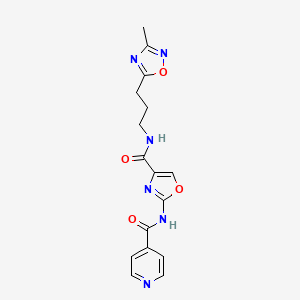

2-(isonicotinamido)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)oxazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(isonicotinamido)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H16N6O4 and its molecular weight is 356.342. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(isonicotinamido)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)oxazole-4-carboxamide is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N4O3, with a molecular weight of approximately 288.31 g/mol. The structural complexity arises from the incorporation of an isonicotinamide group and a 1,2,4-oxadiazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing oxadiazole rings have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. In vitro studies demonstrate that these compounds can inhibit bacterial growth at concentrations ranging from 4 to 32 µg/mL, outperforming standard antibiotics like chloramphenicol .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. A notable case involved the evaluation of related compounds against a panel of human tumor cell lines. One derivative exhibited IC50 values as low as 2.76 µM against ovarian cancer cells (OVXF 899), indicating potent cytotoxicity . The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of signaling pathways related to cell survival .

Anticonvulsant Activity

Some studies have also investigated the anticonvulsant properties of oxadiazole derivatives. Compounds were tested in various animal models for their ability to prevent seizures induced by chemical agents. The results indicated that certain substitutions on the oxadiazole ring enhanced anticonvulsant activity significantly compared to control groups .

Study 1: Antimicrobial Efficacy

In a study published in MDPI, several oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results showed that these compounds had minimum inhibitory concentrations (MICs) ranging from 64 to 256 mg/mL against various pathogens, demonstrating their potential as novel antimicrobial agents .

Study 2: Anticancer Mechanisms

A detailed investigation into the anticancer activity of oxadiazole derivatives revealed that specific structural modifications could enhance selectivity and potency against cancer cells. For example, a derivative with an isonicotinamide substituent displayed improved activity against prostate cancer cells with an IC50 value of 9.27 µM . The study emphasized the importance of structural optimization in developing effective anticancer agents.

Research Findings

科学的研究の応用

Anticancer Properties

Research has shown that oxadiazole derivatives exhibit significant anticancer activity. The specific compound has been evaluated for its efficacy against various cancer cell lines. For example, studies have indicated that similar oxadiazole derivatives demonstrate substantial growth inhibition in cancer cells, with some achieving over 80% inhibition against certain lines such as OVCAR-8 and NCI-H40 .

Antimicrobial Activity

Compounds containing oxadiazole rings have also been reported to possess antimicrobial properties. The structural characteristics of 2-(isonicotinamido)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)oxazole-4-carboxamide may enhance its ability to inhibit bacterial growth, making it a candidate for further investigation in antimicrobial therapy .

Case Studies and Research Findings

- Anticancer Evaluation : In a study evaluating various oxadiazole derivatives, the compound demonstrated promising results against several cancer cell lines. The National Cancer Institute's screening protocol revealed that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity .

- Synthesis and Characterization : Researchers synthesized various substituted oxadiazoles and characterized them using techniques such as FT-IR and NMR spectroscopy. These studies confirmed the structural integrity of the compounds and provided insights into their potential biological activities .

- Pharmacokinetics and ADME Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of similar compounds have been conducted to assess their viability as therapeutic agents. These studies are crucial for understanding how the compound behaves in biological systems and its overall efficacy .

化学反応の分析

Hydrolysis Reactions

The compound undergoes hydrolysis at its amide and heterocyclic moieties under acidic or basic conditions:

Amide Hydrolysis

-

Acidic Conditions : The carboxamide group hydrolyzes to form a carboxylic acid and a primary amine. For example, treatment with concentrated HCl at elevated temperatures (80–100°C) cleaves the amide bond, yielding oxazole-4-carboxylic acid and the corresponding amine derivative .

-

Basic Conditions : Saponification with NaOH generates a carboxylate salt. This reaction is critical for modifying solubility in pharmaceutical applications .

Oxadiazole Ring Hydrolysis

The 3-methyl-1,2,4-oxadiazole ring is susceptible to acidic hydrolysis, producing a β-ketoamide intermediate. For instance, refluxing with HCl (6M) opens the oxadiazole ring, forming a transient amidoxime that rearranges to a stable product .

Nucleophilic Substitution

The oxazole ring participates in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

-

Nitration/Sulfonation : Directed by the electron-rich oxazole ring, nitration (HNO₃/H₂SO₄) occurs preferentially at the C-5 position, while sulfonation targets C-4 .

-

Halogenation : Bromine in acetic acid introduces halogens at C-2 or C-5, depending on reaction conditions .

Nucleophilic Acyl Substitution

The carboxamide group reacts with nucleophiles (e.g., Grignard reagents) to form ketones or secondary amides. For example, treatment with RMgX replaces the amide nitrogen with an alkyl group .

Cycloaddition Reactions

The oxazole moiety engages in [3+2] and [4+2] cycloadditions:

1,3-Dipolar Cycloaddition

Reaction with nitrile oxides or diazo compounds forms fused bicyclic structures. For instance, coupling with in situ–generated nitrile oxides yields isoxazole-oxazole hybrids, a strategy used in drug discovery .

Diels-Alder Reactions

Under thermal conditions, the oxazole acts as a dienophile, reacting with conjugated dienes to form six-membered rings. This reaction is stereospecific and solvent-dependent .

Oxazole Ring Opening

Strong reducing agents (e.g., LiAlH₄) cleave the oxazole ring, producing α-amino ketones. This reactivity is exploited to access linear intermediates for further functionalization .

Oxadiazole Ring Rearrangement

Photochemical or thermal stimulation induces rearrangement of the 1,2,4-oxadiazole to a 1,3,4-oxadiazole isomer, altering electronic properties and bioactivity .

Cross-Coupling Reactions

While the parent compound lacks halogens, synthetic derivatives with halogenated oxazole rings undergo Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, a brominated analog pairs with aryl boronic acids to form biaryl structures, enhancing π-conjugation .

Analytical Characterization

Reactions are monitored via:

-

NMR Spectroscopy : Tracks shifts in oxazole C-2 (δ ~157 ppm) and oxadiazole C-5 (δ ~145 ppm) .

-

HPLC : Quantifies hydrolysis yields (>90% purity under optimized conditions).

This compound’s reactivity underscores its utility in medicinal chemistry, particularly in generating bioactive analogs through targeted functional group transformations.

特性

IUPAC Name |

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O4/c1-10-19-13(26-22-10)3-2-6-18-15(24)12-9-25-16(20-12)21-14(23)11-4-7-17-8-5-11/h4-5,7-9H,2-3,6H2,1H3,(H,18,24)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQMJIOJESZNHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CCCNC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。